![molecular formula C16H23FN4O4S B2566174 (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 2034577-38-1](/img/structure/B2566174.png)
(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This often involves multiple steps, each with its own set of reactants, conditions, and products.Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography or NMR spectroscopy can be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and conditions of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as solubility, melting point, boiling point, and reactivity. Techniques such as DSC or FT-IR can be used.Scientific Research Applications
Fluoropyrimidine-based Chemotherapy
Fluoropyrimidines, such as 5-fluorouracil (5-FU), are foundational in the treatment of various cancers, including colorectal, breast, and gastric cancers. They work by inhibiting thymidylate synthase, a critical enzyme for DNA synthesis, thereby preventing cancer cell growth. Methylenetetrahydrofolate reductase (MTHFR) plays a central role in the action of 5-FU by converting 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, which influences the efficacy of fluoropyrimidine-based chemotherapy (Marcuello et al., 2006).
Novel Oral Fluoropyrimidine Drugs
S-1 is an example of a novel oral anticancer drug, composed of tegafur (a prodrug of 5-FU), gimestat (a dihydropyrimidine dehydrogenase inhibitor to prevent 5-FU degradation), and otastat potassium (to reduce gastrointestinal toxicity). This combination improves the tumor-selective toxicity of 5-FU, showing efficacy and tolerability in patients with advanced gastric cancer (Sakata et al., 1998).
Pharmacogenetics in Fluoropyrimidine Therapy
The effectiveness and toxicity of fluoropyrimidine-based treatments can be influenced by genetic polymorphisms. For instance, polymorphisms in the MTHFR and dihydropyrimidine dehydrogenase (DPYD) genes can predict fluoropyrimidine toxicity, potentially guiding personalized treatment strategies to optimize efficacy while minimizing adverse effects (Loganayagam et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN4O4S/c1-26(23,24)21-7-4-12(5-8-21)15(22)20-6-2-3-14(11-20)25-16-18-9-13(17)10-19-16/h9-10,12,14H,2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGATSQBKGLBKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone |
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